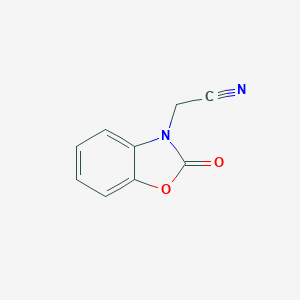

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMOULRJKCIGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364127 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-48-5 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a derivative of the versatile benzoxazolone scaffold, represents a key chemical intermediate with significant potential in medicinal chemistry and materials science. The benzoxazolone core is a recognized pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-mycobacterial, and c-Met kinase inhibitory effects[1][2]. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, and the predicted spectroscopic characteristics of this compound. While extensive biological data for this specific molecule is not widely published, this document contextualizes its potential applications by examining the well-documented activities of the broader N-substituted benzoxazolone class, offering a foundational resource for future research and development.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

-

Systematic IUPAC Name: 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile[3]

-

Common Synonyms: N-Cyanomethyl-benzoxazol-2-one, 3-(Cyanomethyl)benzo[d]oxazol-2(3H)-one

-

Molecular Formula: C₉H₆N₂O₂[5]

-

Molecular Weight: 174.16 g/mol [5]

The molecule consists of a bicyclic benzoxazolone core, where a benzene ring is fused to an oxazolidin-2-one ring. The key functionalization is an acetonitrile group (-CH₂CN) attached to the nitrogen atom at position 3 of the heterocyclic ring.

Physicochemical Properties

Experimental physicochemical data for this compound are not extensively reported in peer-reviewed literature. The following table summarizes key properties computed by established algorithms, providing valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 174.16 g/mol | PubChem[3] |

| XLogP3 | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Polar Surface Area | 53.3 Ų | PubChem[3] |

| Melting Point | Not reported. For context, the related (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has a melting point of 180 °C. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, with limited solubility in water. |

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved through the N-alkylation of benzoxazolin-2-one with an appropriate two-carbon electrophile, namely chloroacetonitrile. This reaction is a classic example of a Williamson ether synthesis-like reaction on a lactam nitrogen.

Synthesis Workflow

The overall synthetic pathway involves the preparation of the benzoxazolin-2-one precursor followed by the key N-alkylation step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of azoles and related heterocycles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the benzoxazolone nitrogen, thereby activating it for nucleophilic attack.

Materials:

-

Benzoxazolin-2-one (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Chloroacetonitrile (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzoxazolin-2-one (1.0 eq).

-

Deprotonation: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.2 M concentration). Place the flask in an ice bath (0 °C). Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Causality Insight: The use of NaH, a strong base, irreversibly deprotonates the N-H of the benzoxazolone (pKa ≈ 10-11), forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen atom, which is essential for the subsequent Sₙ2 reaction. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) without interfering with the nucleophile.

-

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C. Add chloroacetonitrile (1.1 eq) dropwise via syringe.

-

Causality Insight: Chloroacetonitrile is a potent electrophile and lachrymator[3]. The reaction is an Sₙ2 displacement where the benzoxazolone anion attacks the methylene carbon, displacing the chloride leaving group. Adding it dropwise at 0 °C helps to control the exotherm of the reaction.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Region (4H): Four protons on the benzene ring are expected to appear as a complex multiplet system between δ 7.1-7.5 ppm . The exact splitting pattern will depend on the solvent used, but will likely resolve into two sets of multiplets corresponding to H4/H7 and H5/H6. | Carbonyl Carbon (C=O): A quaternary carbon signal expected around δ 154-156 ppm . |

| Methylene Protons (2H): A sharp singlet corresponding to the -N-CH₂ -CN protons is expected around δ 4.9-5.1 ppm . The downfield shift is due to the deshielding effects of the adjacent nitrogen and nitrile groups. | Aromatic Carbons (C4-C7): Signals for the four CH carbons of the benzene ring are expected in the δ 110-125 ppm range. |

| Aromatic Bridgehead Carbons: Two quaternary carbons (C3a, C7a) are expected in the δ 130-143 ppm range. | |

| Nitrile Carbon (-CN): A characteristic quaternary carbon signal for the nitrile group is expected around δ 115-117 ppm . | |

| Methylene Carbon (-CH₂-): The aliphatic carbon of the acetonitrile group is expected around δ 35-40 ppm . |

Infrared (IR) Spectroscopy

-

Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the cyclic amide (lactam) carbonyl group is expected around 1750-1770 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band associated with the C-O bond within the oxazole ring is expected around 1200-1250 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 174 .

-

Key Fragmentation: A prominent fragment would likely be observed at m/z = 134 , corresponding to the loss of the cyanomethyl radical (•CH₂CN) from the molecular ion, leaving the stable benzoxazolin-2-one cation.

Biological Activity and Applications in Drug Discovery

While specific bioactivity data for this compound is sparse, the benzoxazolone scaffold to which it belongs is a privileged structure in medicinal chemistry[6].

Caption: Potential therapeutic applications based on the benzoxazolone scaffold.

-

Anti-Cancer Activity: Numerous derivatives of benzo[d]oxazol-2(3H)-one have been synthesized and evaluated for cytotoxicity against various cancer cell lines, including human pancreatic adenocarcinoma and non-small cell lung carcinoma[1]. Specific derivatives have also been developed as potent inhibitors of c-Met kinase, a key target in oncology[2]. The title compound serves as a potential building block for creating more complex molecules targeting these pathways.

-

Anti-Mycobacterial and Antimicrobial Activity: The benzoxazolone ring system has been shown to exhibit promising activity against Mycobacterium tuberculosis[1]. The broader class of benzoxazoles is known for its wide-ranging antimicrobial and antifungal properties.

-

Intermediate for Lead Optimization: The primary utility of this compound is as a versatile chemical intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, enabling the exploration of a wide chemical space around the core pharmacophore.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicology data for this compound is not available. However, it is synthesized from chloroacetonitrile, which is highly toxic, flammable, and a lachrymator. It should be assumed that the product may retain some of these hazardous properties. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a valuable chemical scaffold built upon the biologically significant benzoxazolone core. While detailed characterization and biological evaluation of this specific molecule are not yet prevalent in the public domain, its straightforward synthesis and the proven potential of its parent structure make it a compound of high interest. This guide provides the foundational chemical knowledge—including a reliable synthesis protocol and predicted analytical data—to empower researchers to utilize this compound in the discovery and development of novel therapeutic agents and advanced materials.

References

-

Molbase. 13610-48-5(this compound) Product Description. [Link]

-

PubChem. This compound | C9H6N2O2. [Link]

-

Arctom. CAS NO. 13610-48-5 | this compound. [Link]

-

CAS Common Chemistry. Sodium tert-butoxide. [Link]

-

Organic Chemistry Portal. Benzoxazolone synthesis. [Link]

-

ResearchGate. Spectroscopic Data of 2a -c in Different Media. [Link]

-

Lehigh Preserve. Cyanogen Condensations As A New Route To Benzo-(1,3)-thiazinones Of Medicinal Interest. [Link]

-

ResearchGate. General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. [Link]

-

ResearchGate. Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). [Link]

-

PubMed. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H6N2O2 | CID 1527036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13610-48-5 [amp.chemicalbook.com]

- 5. 13610-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzoxazolone synthesis [organic-chemistry.org]

A Technical Guide to 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile: Structure, Synthesis, and Applications

Executive Summary

The benzoxazolone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] This guide provides an in-depth technical examination of a specific derivative, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a molecule that combines the privileged benzoxazolone core with a reactive acetonitrile moiety. We will dissect its formal nomenclature and structure, detail its key physicochemical properties, present a robust, literature-informed synthetic protocol with mechanistic justifications, and outline the analytical techniques required for its unambiguous characterization. Furthermore, we explore its potential as a versatile building block in the landscape of modern drug discovery, grounded in the wide-ranging pharmacological profile of the benzoxazolone class.[3][4]

The Benzoxazolone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-benzoxazol-2(3H)-one, or benzoxazolone, ring system is considered an ideal scaffold in drug design for several compelling reasons.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interaction with biological targets. The framework possesses a unique combination of a lipophilic benzene ring and a more hydrophilic lactam-like moiety, providing a tunable balance of properties essential for drug development.[2][3] This scaffold is also a known bioisostere for other functional groups, offering chemists a strategic tool to overcome pharmacokinetic challenges. Consequently, benzoxazolone derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The subject of this guide, this compound, serves as a quintessential example of this scaffold, functionalized for further chemical elaboration.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal name is foundational for all subsequent scientific investigation.

IUPAC Nomenclature and Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

-

Preferred IUPAC Name: 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile[6]

-

Common Synonyms: this compound, 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetonitrile[6]

Structural Elucidation

The molecule consists of a central benzoxazolone core where the nitrogen atom at position 3 is substituted with an acetonitrile (-CH₂CN) group.

Caption: 2D Structure of 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile.

Physicochemical Properties

A summary of the key computed and physical properties is essential for experimental design, including solvent selection, dosage calculations, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [6][8] |

| Molecular Weight | 174.16 g/mol | [6][8] |

| Monoisotopic Mass | 174.042927438 Da | [6] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.1 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Purification Workflow

The most logical and efficient synthesis of this molecule is via the N-alkylation of the benzoxazol-2(3H)-one precursor. This approach is a robust and widely used method for forming N-C bonds in heterocyclic systems.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the N³-CH₂ bond. This retrosynthetic step reveals two commercially available or readily synthesized starting materials: benzoxazol-2(3H)-one and an electrophilic two-carbon unit bearing a nitrile, such as chloroacetonitrile. The forward reaction is a classic nucleophilic substitution (Sₙ2).

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the precise control of nucleophilicity and reaction conditions.

Reaction: N-Alkylation of Benzoxazol-2(3H)-one

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzoxazol-2(3H)-one (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.

-

Expertise & Experience: DMF is chosen as it is a polar aprotic solvent, capable of dissolving the starting materials and the inorganic base, while effectively solvating the potassium cation, which enhances the nucleophilicity of the benzoxazolone anion.

-

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirring solution.

-

Trustworthiness: K₂CO₃ is a mild, effective base for deprotonating the weakly acidic N-H proton (pKa ≈ 8-9) of the benzoxazolone. Its use avoids harsher conditions that could lead to side reactions.

-

-

Electrophile Addition: Add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitoring: Progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane, until the benzoxazol-2(3H)-one spot is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Analytical Characterization

Unambiguous confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods. The following table summarizes the expected data based on the known values of structurally related compounds.[4][9][10]

| Technique | Expected Observations |

| ¹H NMR | δ 7.2-7.5 ppm (m, 4H, Ar-H), δ 5.1 ppm (s, 2H, N-CH₂-CN) |

| ¹³C NMR | δ 154 (C=O), δ 142, 131 (Ar-C quaternary), δ 125, 124, 110, 109 (Ar-CH), δ 115 (C≡N), δ 28 (N-CH₂-CN) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2250 (C≡N stretch, sharp), ~1770 (Lactam C=O stretch, strong) |

| Mass Spec (ESI+) | m/z = 175.05 [M+H]⁺, m/z = 197.03 [M+Na]⁺ |

Role in Drug Discovery and Chemical Biology

This compound is not merely a final compound but a strategic intermediate and a potential pharmacophore.

Caption: Role as a versatile scaffold for chemical diversification.

The benzoxazolone core provides the foundational structure for receptor binding, while the acetonitrile group serves two primary purposes:

-

A Pharmacophoric Element: The nitrile group is a polar, hydrogen bond acceptor and can be critical for molecular recognition.

-

A Synthetic Handle: It is a versatile functional group that can be transformed into other key moieties. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring via cycloaddition with sodium azide. The tetrazole group is a well-known bioisostere for carboxylic acids, often improving metabolic stability and cell permeability.

This chemical tractability allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]

Conclusion

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile is a compound of significant interest, embodying the pharmacologically privileged benzoxazolone scaffold. Its structure is well-defined by IUPAC nomenclature, and its synthesis is readily achievable through standard, mechanistically sound organic chemistry protocols. The analytical techniques of NMR, IR, and mass spectrometry provide a clear fingerprint for its identification and quality control. For researchers in drug discovery, this molecule represents a valuable starting point—a versatile building block poised for chemical elaboration to explore new therapeutic frontiers.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kumar, A., Sharma, G., & Goyal, R. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

-

ResearchGate. Synthesis and biological profile of benzoxazolone derivatives. [Link]

-

Semantic Scholar. Synthesis and biological profile of benzoxazolone derivatives. [Link]

-

Mascitti, M., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. [Link]

-

Gevorgyan, A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences. [Link]

-

Abdel-Aziz, H. A., et al. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Journal of American Science. [Link]

-

de Freitas, M. P., et al. (2024). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências. [Link]

-

SciELO. A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. [Link]

- Google Patents. (2013). Preparation method of 2-benzoxazole acetonitrile. CN102875486A.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H6N2O2 | CID 1527036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13610-48-5 [amp.chemicalbook.com]

- 8. 13610-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

A Technical Guide to the Multifaceted Mechanisms of Action of Benzoxazole Derivatives

Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a cornerstone in modern medicinal chemistry.[1] This heterocyclic scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2] Its structural similarity to natural biomolecules, such as nucleic acid bases, allows benzoxazole derivatives to readily interact with enzymes, receptors, and other biopolymers within living systems, making them a focal point of drug discovery and development.[1][3][4] This guide provides an in-depth exploration of the diverse mechanisms of action through which these derivatives exert their potent pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Benzoxazole derivatives have emerged as a formidable class of anticancer agents, employing a diverse set of strategies to inhibit tumor growth, proliferation, and survival.[1][5] Their mechanisms range from direct enzyme inhibition to the induction of programmed cell death and cell cycle disruption.

Inhibition of Key Oncogenic Enzymes

The ability of benzoxazole derivatives to selectively inhibit enzymes crucial for cancer cell survival and proliferation is a primary mechanism of their antitumor activity.

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[6] Many benzoxazole derivatives function as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex.[6][7] This action prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[8][9]

Several studies have identified potent benzoxazole-based inhibitors of both Topoisomerase I and II. For instance, compounds like 5-amino-2-(p-fluorophenyl)benzoxazole have shown greater potency as Topoisomerase I poisons than the reference drug camptothecin.[6][7] Similarly, derivatives such as 2-(p-nitrobenzyl)benzoxazole have exhibited significant activity as eukaryotic DNA Topoisomerase II inhibitors, surpassing the potency of etoposide.[6][7]

Table 1: Selected Benzoxazole Derivatives as Topoisomerase Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [7] |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [6][7] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [6] |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | [9] |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | [9] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10][11] Certain benzoxazole derivatives act as potent inhibitors of VEGFR-2.[10][12] By blocking the ATP-binding site of the kinase, these compounds disrupt the VEGF/VEGFR-2 signaling pathway, thereby inhibiting downstream processes like cell proliferation and angiogenesis.[10] Compound 12l from one study was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 97.38 nM.[11]

Benzoxazole derivatives have also been shown to target other enzymes critical to cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a tyrosine kinase often overexpressed in tumors, blocks signaling pathways that drive cell growth.[12]

-

Aromatase (ARO): Aromatase inhibition is a key strategy in treating hormone-dependent breast cancers.[12]

-

Cytochrome P450 (CYP1A1): Some derivatives act as pro-drugs, structurally similar to Phortress, which are metabolized by CYP1A1 into active agents that then exhibit anticancer activity.[13]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis. Benzoxazole compounds trigger this process primarily through the mitochondria-mediated intrinsic pathway.[14]

The general sequence of events involves:

-

Increased Reactive Oxygen Species (ROS): The compounds elevate intracellular ROS levels.[15]

-

Mitochondrial Disruption: This leads to a decrease in the mitochondrial membrane potential (ΔΨm).[14][16]

-

Caspase Activation: The disruption triggers a cascade of caspase activation, including initiator caspase-9 and executioner caspase-3.[10][16][17]

-

Protein Modulation & DNA Damage: Activated caspases cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and modulate the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to cell death.[16][17]

One novel mechanism involves the inhibition of microRNAs (miR-2, miR-13, miR-14) that normally suppress apoptosis. By inhibiting these miRs, specific triazole-linked 2-phenyl benzoxazole derivatives can induce caspase activity and promote cell death.[15]

Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.

Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining

This protocol is a standard method for quantifying apoptosis induced by a test compound.[16][17]

-

Cell Culture: Seed cancer cells (e.g., Nalm-6, Daudi, HepG2) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative (and a vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. Benzoxazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting key enzymes in the inflammatory pathway.[18][19]

Selective Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in normal physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[20][21]

Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to therapeutic benefits but also undesirable side effects like gastrointestinal issues.[22][23] A significant advantage of many benzoxazole derivatives is their selective inhibition of the COX-2 enzyme.[20][22][23] This selectivity allows them to reduce inflammation and pain with a potentially better safety profile.[21][24]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound Series | IC50 (µg/ml) | Standard (Celecoxib) IC50 (µg/ml) | Reference |

| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 | 13.4 | [20] |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 | 13.4 | [20] |

| 2-(2-Arylphenyl)benzoxazole derivative 3n | (Selectivity Index >100) | (Selectivity Index 7.7) | [23] |

Myeloid Differentiation Protein 2 (MD2) Inhibition

Another novel anti-inflammatory mechanism involves targeting the Toll-like receptor 4 (TLR4) signaling pathway. Myeloid differentiation protein 2 (MD2) is an essential co-receptor for TLR4 that recognizes bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.[25] Specific benzoxazolone derivatives have been shown to competitively inhibit the binding of probes to the MD2 protein, effectively blocking this critical step in the inflammatory response and reducing the production of inflammatory cytokines like IL-6.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in-vivo model to assess the anti-inflammatory activity of a compound.[21][22][26]

-

Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Diclofenac), and test groups (different doses of the benzoxazole derivative).

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Mechanisms: Targeting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[27] Benzoxazole derivatives represent a promising class of compounds with significant antibacterial and antifungal properties.[28][29]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) is a vital bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[30][31] It is an ideal antibacterial target because it is present in bacteria but absent in higher eukaryotes.[30] Many benzoxazole derivatives exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[27][32] This inhibition blocks the enzyme's function, leading to a cessation of DNA replication and ultimately bacterial death.

Caption: Antibacterial action via inhibition of DNA Gyrase.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard protocol for determining the MIC of a compound against a specific microorganism.[33]

-

Preparation: Prepare a two-fold serial dilution of the benzoxazole compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[34]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.[33]

Neuroprotective Mechanisms: Combating Neurodegeneration

Benzoxazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that degrade acetylcholine in the synaptic cleft.[35] By inhibiting these enzymes, certain 2-aryl-6-carboxamide benzoxazole derivatives can increase the concentration and duration of action of acetylcholine, thereby improving cholinergic function.[35][36] Some synthesized compounds have shown more potent inhibition of both AChE and BChE than the standard drug donepezil.[35]

Table 3: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) | Standard (Donepezil) IC50 (nM) | Reference |

| 36 | AChE | 12.62 | 69.3 | [35] |

| 36 | BChE | 25.45 | 63.0 | [35] |

Conclusion and Future Perspectives

The benzoxazole scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes in cancer, inflammation, and bacterial survival to the subtle modulation of apoptotic pathways and neurotransmitter levels. The ability to selectively target enzymes like COX-2 and bacterial DNA gyrase highlights their potential for developing safer and more effective therapeutics.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance potency and selectivity, thereby minimizing off-target effects. The continued exploration of novel benzoxazole derivatives, guided by a deep understanding of their mechanisms of action, holds immense promise for addressing some of the most pressing challenges in medicine, including drug-resistant infections, cancer, and chronic inflammatory diseases.

References

- Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. (n.d.). Google Books.

- Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (n.d.). Nanotechnology Perceptions.

- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers.

- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. (n.d.). Benchchem.

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central.

- Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (n.d.). Taylor & Francis Online.

- Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (n.d.). PubMed.

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed.

- Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate.

- Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (n.d.). ResearchGate.

- Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (2018). Bentham Science Publishers.

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.

- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). NIH.

- Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. (n.d.). ResearchGate.

- Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). PMC - PubMed Central.

- Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Taylor & Francis Online.

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). Bentham Science Publisher.

- 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (n.d.). PMC - PubMed Central.

- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.

- Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online.

- Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate.

- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). ResearchGate.

- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (n.d.). PubMed.

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM.

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed.

- Benzoxazole derivatives as new generation of anti-breast cancer agents. (2020). OUCI.

- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. (n.d.). PMC - NIH.

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). NIH.

- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Unknown Source.

- Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019). PubMed.

- Synthetic transformations and biological screening of benzoxazole derivatives: A review. (n.d.). Unknown Source.

- Synthesis, Antimicrobial Activity, and Molecular Modeling. (n.d.). ESIS Rational Drug Design & Development Group.

- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). MDPI.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.

- Benzoxazole derivatives with anti-inflammatory potential. (n.d.). ResearchGate.

- Biological activity of benzoxazole derivatives. (n.d.). Benchchem.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (n.d.). Semantic Scholar.

- Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Mechanism of action. (n.d.). Wikipedia.

- Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.ijresm.com [journal.ijresm.com]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 15. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. nano-ntp.com [nano-ntp.com]

- 21. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jocpr.com [jocpr.com]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 29. Synthetic transformations and biological screening of benzoxazole derivatives: A review [ouci.dntb.gov.ua]

- 30. researchgate.net [researchgate.net]

- 31. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. esisresearch.org [esisresearch.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Substituted Benzoxazoles: A Technical Guide for Drug Discovery

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a bicyclic heterocyclic system formed by the fusion of a benzene ring with an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif is not only present in various natural products but also serves as a versatile framework for the design and synthesis of novel therapeutic agents.[1][2][3] The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms in the benzoxazole ring system allow for diverse chemical modifications, leading to a wide array of biological activities.[3] Substituted benzoxazoles have demonstrated significant potential in addressing a range of therapeutic challenges, from infectious diseases to cancer and inflammation.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted benzoxazoles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers and drug development professionals to harness the full therapeutic potential of this remarkable chemical scaffold.

I. Anticancer Activities: Targeting the Hallmarks of Malignancy

Substituted benzoxazoles have garnered considerable attention for their potent and diverse anticancer activities.[6][7] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and modulation of critical signaling pathways.[6]

A. Mechanisms of Anticancer Action

The anticancer efficacy of benzoxazole derivatives is often attributed to their ability to interact with multiple cellular targets. Key mechanisms include:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazole derivatives act as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and cell proliferation.[8][9] By blocking the signaling cascades initiated by these receptors, benzoxazoles can effectively stifle tumor growth and metastasis.[8]

-

DNA Topoisomerase Inhibition: Some benzoxazole analogs function as DNA topoisomerase inhibitors.[4] These enzymes are vital for DNA replication and repair in rapidly dividing cancer cells. Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death.

-

Induction of Apoptosis: Substituted benzoxazoles can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[9][10]

-

Targeting Signaling Pathways: Benzoxazole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer cells and promote cell survival and proliferation.[11]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[6]

-

Substitution at the 2-position: The 2-position of the benzoxazole ring is a critical site for modification.[12][13] The introduction of various aryl or heterocyclic moieties at this position has been shown to significantly influence anticancer activity. For instance, 2-arylbenzoxazoles have demonstrated potent cytotoxicity against various cancer cell lines.[6]

-

Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins.[14]

-

Hybrid Molecules: The fusion of the benzoxazole scaffold with other pharmacologically active moieties, such as oxadiazoles or combretastatin analogues, has led to the development of hybrid compounds with enhanced anticancer activity.[1]

C. In Vitro Evaluation of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzoxazoles against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [6] |

| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [6] |

| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | HT-29 (Colon) | 0.22 ± 0.017 | [6] |

| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | [6] |

| 2-Arylbenzoxazole (Compound 33) | NCI-H460 (NSCLC) | 1.1 | [6] |

| Benzoxazole-Combretastatin Derivative (Compound 8d) | MCF-7 (Breast) | More potent than standard | [1] |

| Benzoxazole-Combretastatin Derivative (Compound 8d) | A549 (Lung) | More potent than standard | [1] |

| Benzimidazolyl/Benzoxazolyl-linked Triazolotriazine (Compound 8e) | HepG2 (Hepatocellular Carcinoma) | 5.13 | [8] |

| 2-(2-Hydroxyphenyl)benzoxazole Analog | MCF-7 (Breast) | 5-20 | [10] |

| 2-(2-Hydroxyphenyl)benzoxazole Analog | A549 (Lung) | 5-20 | [10] |

| Benzoxazole Derivative (Compound 3n) | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Attractive anticancer effect | [15] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted benzoxazoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Substituted benzoxazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Evaluating Anticancer Benzoxazoles

Caption: Experimental workflow for evaluating anticancer benzoxazoles.

II. Antimicrobial Activities: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[4] Substituted benzoxazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][16]

A. Mechanisms of Antimicrobial Action

The antimicrobial properties of benzoxazole derivatives are often linked to their ability to interfere with essential microbial processes:

-

Inhibition of DNA Gyrase: Molecular docking studies have suggested that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole scaffold may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: Benzoxazoles can inhibit other crucial microbial enzymes involved in metabolic pathways or cell wall synthesis.

B. Structure-Activity Relationship (SAR) Insights

-

2-Substituted Derivatives: The nature of the substituent at the 2-position of the benzoxazole ring is a key determinant of antimicrobial activity.[12] For example, 2-phenyl and 2-N-phenyl substituted benzoxazoles have shown potent antibacterial activity.[12]

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on the benzoxazole core or on the substituents can enhance antimicrobial potency.

-

Piperazine Moieties: The incorporation of piperazine rings has been shown to improve the antimicrobial spectrum of benzoxazole derivatives.[17]

C. In Vitro Evaluation of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative substituted benzoxazoles.

| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenyl and 2-N-phenyl derivatives | E. coli | 25 | [12] |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Various bacteria and fungi | 32 - 256 | [17] |

| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [18] |

| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [18] |

| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [18] |

D. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted benzoxazoles against bacterial strains using the broth microdilution method.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Substituted benzoxazole compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Evaluation

Caption: Workflow for antimicrobial evaluation of benzoxazoles.

III. Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, substituted benzoxazoles have also shown promise as antiviral and anti-inflammatory agents.

A. Antiviral Activity

Several benzoxazole derivatives have been reported to exhibit activity against a range of viruses, including influenza virus and herpes simplex virus (HSV).[19][20] The mechanism of antiviral action can vary depending on the specific virus and the compound's structure. For instance, some benzoxazoles have been shown to inhibit viral entry or replication processes. A series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles demonstrated inhibitory activity against influenza A virus (A/H3N2).[19]

B. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[21][22][23] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][23]

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This protocol describes a common in vivo method to assess the anti-inflammatory activity of substituted benzoxazoles.

Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Substituted benzoxazole compounds

-

Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally to different groups of rats. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

IV. Conclusion and Future Perspectives

Substituted benzoxazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities.[2][4][18] The ability to readily modify the benzoxazole scaffold allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics.[4] Future research in this area should focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective benzoxazole derivatives.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of promising candidates.

The continued exploration of the chemical space around the benzoxazole nucleus holds immense potential for the discovery of next-generation drugs to combat a wide range of human diseases.

V. References

-

Substituted Benzoxazoles as Antimicrobial Agents: A Review - JETIR.org. (URL: )

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: )

-

Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. (URL: [Link])

-

Antibacterial and antifungal activity of some newly substituted benzoxazoles. (URL: [Link])

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. (URL: [Link])

-

Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed. (URL: [Link])

-

synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel Benzoxazoles - ResearchGate. (URL: [Link])

-

(PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies - ResearchGate. (URL: [Link])

-

Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents - ResearchGate. (URL: [Link])

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

-

Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. (URL: [Link])

-

A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (URL: [Link])

-

Structure activity relationship of benzoxazole derivatives - ResearchGate. (URL: [Link])

-

Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - MDPI. (URL: [Link])

-

Exploration of the Biological Potential of Benzoxazoles: An Overview | Bentham Science. (URL: [Link])

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (URL: [Link])

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publisher. (URL: [Link])

-

Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (URL: [Link])

-

Structure–activity relationships of benzoxazole derivatives - ResearchGate. (URL: [Link])

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (URL: [Link])

-

Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

-

Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (URL: [Link])

-

(PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents - ResearchGate. (URL: [Link])

-

Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review | Asian Journal of Pharmaceutical and Health Sciences. (URL: [Link])

-

Benzothiazoles as potential antiviral agents - PMC - NIH. (URL: [Link])

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajphs.com [ajphs.com]

- 8. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

Literature Review on the Synthesis of Benzoxazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive review of the principal synthetic strategies for constructing the benzoxazole ring system. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights for the rational design of synthetic routes. We will explore classical condensation reactions, modern metal-catalyzed methodologies, and emerging green synthetic protocols, complete with detailed experimental workflows, comparative quantitative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of the Benzoxazole Core

Benzoxazole is an aromatic heterocyclic compound resulting from the fusion of a benzene ring with a 1,3-oxazole ring.[4] This planar, bicyclic system is a privileged scaffold in drug discovery, allowing for extensive functionalization and interaction with biological targets.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine may contribute to its ability to interact with the biopolymers of living systems. The significance of this moiety is underscored by its presence in numerous marketed drugs and clinical candidates, making the development of efficient and versatile synthetic methodologies a critical objective for organic and medicinal chemists.[3]

Foundational Synthetic Strategies: The Condensation of o-Aminophenol

The most traditional and widely utilized precursor for benzoxazole synthesis is o-aminophenol.[5] This approach hinges on the condensation of o-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration/oxidation step to form the aromatic oxazole ring.[6][7] The choice of this electrophilic partner dictates the substituent at the C2-position of the benzoxazole core and defines the specific synthetic methodology.

From Carboxylic Acids: The Phillips-Ladenburg Condensation

The direct condensation of o-aminophenol with carboxylic acids, often referred to as the Phillips-Ladenburg reaction, is a robust and straightforward method for preparing 2-substituted benzoxazoles.[8][9]

Causality and Experimental Insight: This method is often chosen for its operational simplicity and the wide availability of carboxylic acids. The reaction typically requires high temperatures (150-250°C) to drive the dehydration and cyclization. The key challenge is overcoming the energy barrier for the intramolecular nucleophilic attack of the hydroxyl group onto the amide intermediate. To facilitate this, dehydrating agents or acidic catalysts are indispensable. Polyphosphoric acid (PPA) is a classic choice, serving as both a catalyst and a solvent, while methanesulfonic acid has been shown to be a highly effective catalyst for in-situ generation of acid chlorides, allowing for milder conditions.[6][10]

General Mechanism: Condensation and Cyclization

The core mechanism involves an initial acylation of the more nucleophilic amino group of o-aminophenol to form an o-hydroxyamide intermediate. This is followed by a rate-determining intramolecular cyclization, where the phenolic oxygen attacks the amide carbonyl. Subsequent dehydration yields the final benzoxazole product.

Caption: General mechanism for benzoxazole synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [6]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

-

Catalyst Addition: Carefully add polyphosphoric acid (approx. 40 g) to the flask. The PPA is viscous and should be handled with care.

-

Heating: Heat the reaction mixture to 200-220°C with efficient stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to approximately 100°C, cautiously pour the viscous reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will precipitate the crude product and hydrolyze the PPA.

-

Neutralization & Filtration: Neutralize the acidic aqueous slurry with a 10% sodium hydroxide solution until it is basic to litmus paper. Filter the precipitated solid, wash it thoroughly with water, and dry it.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenylbenzoxazole.

From Aromatic Aldehydes: Oxidative Cyclization

The reaction of o-aminophenol with aldehydes provides a highly versatile route to 2-aryl and 2-alkyl benzoxazoles.[5] This transformation proceeds via a two-step sequence: the initial formation of a Schiff base (imine), followed by an oxidative cyclization.[6]

Causality and Experimental Insight: This pathway is advantageous due to the vast commercial availability of aldehydes. The critical step is the oxidation of the cyclized benzoxazoline intermediate to the aromatic benzoxazole. A wide variety of oxidants can be employed, ranging from simple molecular oxygen (air) to reagents like lead tetraacetate, manganese dioxide (MnO2), or iodine.[7][11][12] The choice of oxidant and catalyst system is crucial for achieving high yields and preventing side reactions. Metal catalysts, such as those based on copper, iron, or palladium, can facilitate the oxidative step under milder conditions.[5]

Data Presentation: Comparison of Catalytic Systems for Aldehyde Condensation

| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | FeCl₃ / AgNO₃ | Toluene | 110 | 24 | 91-99 | [5][7] |

| 2 | Aromatic Aldehydes | Ni(II) complex / K₂CO₃ | DMF | 80 | 3-4 | 87-94 | [5] |

| 3 | Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 85-98 | [7][13] |

| 4 | 4-Chlorobenzaldehyde | MnO₂ nanoparticles (Microwave) | Solvent-free | - | 12 min | 92 | [12][14] |

| 5 | Benzaldehyde | Iodine (Microwave) | Solvent-free | - | - | 85 | [15] |

Modern Synthetic Advances and Green Chemistry Approaches

While classical methods are effective, they often require harsh conditions. Modern synthetic chemistry has focused on developing milder, more efficient, and environmentally benign protocols.[11]

Metal-Catalyzed Synthesis